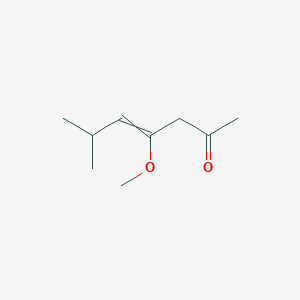
4-Methoxy-6-methylhept-4-EN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-6-methylhept-4-en-2-one is an organic compound with the molecular formula C9H16O2 It is a ketone with a methoxy group and a double bond in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methylhept-4-en-2-one can be achieved through several methods. One common approach involves the reaction of 4-methoxy-6-methylhept-4-en-2-ol with an oxidizing agent to form the desired ketone. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of safer and more environmentally friendly oxidizing agents to comply with industrial safety standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-6-methylhept-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-6-methylhept-4-en-2-one has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 4-Methoxy-6-methylhept-4-en-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes by forming hydrogen bonds and hydrophobic interactions, leading to inhibition or activation of enzymatic activity. The pathways involved may include the modulation of signal transduction pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-6-methyl-2H-pyran-2-one: Similar in structure but with a pyran ring instead of a heptene chain.
4-Methoxy-6-methylheptan-2-one: Lacks the double bond present in 4-Methoxy-6-methylhept-4-en-2-one.
Eigenschaften
CAS-Nummer |
60909-19-5 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
4-methoxy-6-methylhept-4-en-2-one |
InChI |
InChI=1S/C9H16O2/c1-7(2)5-9(11-4)6-8(3)10/h5,7H,6H2,1-4H3 |
InChI-Schlüssel |
RIEQLELZRZLDOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=C(CC(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)
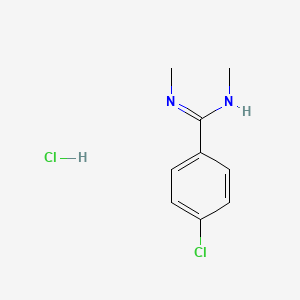
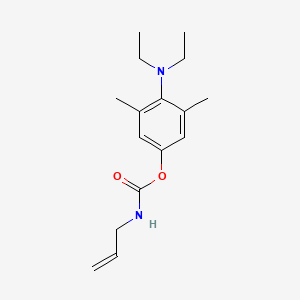

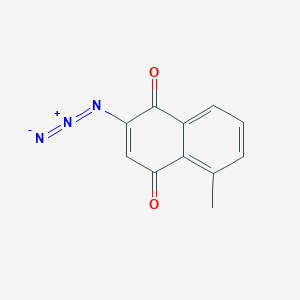

![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)
![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)
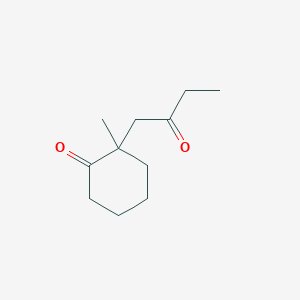
![1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14619385.png)


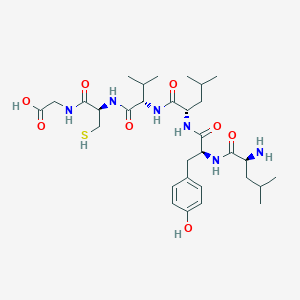
![3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one](/img/structure/B14619408.png)
